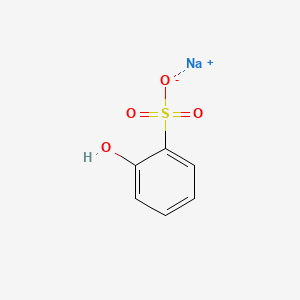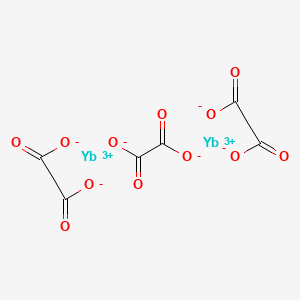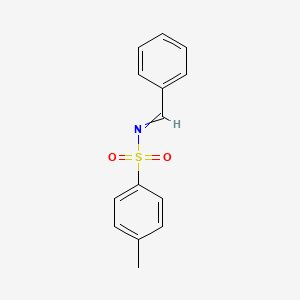
Magnesium, bromo(3-chloro-4-methylphenyl)-
概要
説明
Magnesium, bromo(3-chloro-4-methylphenyl)- is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is highly reactive and useful for forming carbon-carbon bonds. This compound is particularly valuable in the field of organic chemistry for its ability to introduce the 3-chloro-4-methylphenyl group into various molecules.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of magnesium, bromo(3-chloro-4-methylphenyl)- typically involves the reaction of 3-chloro-4-methylbromobenzene with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Reaction Setup: A dry, three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a drying tube.
Magnesium Activation: Magnesium turnings are added to the flask, and a small amount of iodine or a few drops of bromine can be added to activate the magnesium surface.
Addition of 3-chloro-4-methylbromobenzene: A solution of 3-chloro-4-methylbromobenzene in dry ether or THF is added dropwise to the flask containing magnesium turnings.
Reaction Conditions: The mixture is stirred and heated to reflux until the magnesium is completely consumed, forming the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of magnesium, bromo(3-chloro-4-methylphenyl)- follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often used to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the Grignard reagent while minimizing side reactions and impurities.
化学反応の分析
Types of Reactions
Magnesium, bromo(3-chloro-4-methylphenyl)- undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Coupling Reactions: Participates in cross-coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Substitution Reactions: Can undergo halogen-metal exchange reactions with other halides.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters, and carbon dioxide.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Solvents: Anhydrous ether or THF to maintain the reactivity of the Grignard reagent.
Major Products Formed
Alcohols: From the reaction with carbonyl compounds.
Biaryl Compounds: From coupling reactions.
Carboxylic Acids: From the reaction with carbon dioxide.
科学的研究の応用
Magnesium, bromo(3-chloro-4-methylphenyl)- is widely used in scientific research for:
Organic Synthesis: As a key reagent in the synthesis of complex organic molecules.
Pharmaceuticals: In the development of drug intermediates and active pharmaceutical ingredients.
Material Science: For the preparation of functionalized polymers and advanced materials.
Agricultural Chemistry: In the synthesis of agrochemicals and pesticides.
作用機序
The mechanism of action of magnesium, bromo(3-chloro-4-methylphenyl)- involves the formation of a highly reactive organomagnesium species. This species acts as a nucleophile, attacking electrophilic centers in various substrates. The reaction proceeds through the formation of a carbon-magnesium bond, followed by subsequent transformations depending on the nature of the substrate and reaction conditions.
類似化合物との比較
Similar Compounds
- Magnesium, bromo(4-chlorophenyl)-
- Magnesium, bromo(2-chloro-4-methylphenyl)-
- Magnesium, bromo(3-methylphenyl)-
Uniqueness
Magnesium, bromo(3-chloro-4-methylphenyl)- is unique due to the presence of both chloro and methyl substituents on the phenyl ring. This combination of substituents provides distinct reactivity and selectivity in various organic transformations, making it a valuable reagent in synthetic chemistry.
特性
IUPAC Name |
magnesium;1-chloro-2-methylbenzene-5-ide;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl.BrH.Mg/c1-6-4-2-3-5-7(6)8;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLVSPRXTWDGNL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=[C-]C=C1)Cl.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid](/img/structure/B3426254.png)

![3-Methyl-2-[3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B3426272.png)


